molecular formula C21H19FN4O3S B2421627 1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide CAS No. 421591-75-5

1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide

Cat. No. B2421627
CAS RN: 421591-75-5
M. Wt: 426.47
InChI Key: FEAUVGXCYYZRLL-UHFFFAOYSA-N
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Description

1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
BenchChem offers high-quality 1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Receptor Antagonism

The compound is a potent calcitonin gene-related peptide (CGRP) receptor antagonist. Researchers have developed a convergent, stereoselective, and economical synthesis of this compound in hydrochloride salt form. This synthesis was demonstrated on a multikilogram scale, highlighting its potential for large-scale production. The research explored two routes to the chiral indazolyl amino ester subunit using either Rh-catalyzed asymmetric hydrogenation or a biocatalytic process. This underlines the compound's significance in medicinal chemistry, particularly in the context of receptor antagonism and its potential therapeutic applications (Cann et al., 2012).

Antimicrobial Properties

Several studies have synthesized derivatives of the compound and tested them for antimicrobial properties. One study synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antifungal and antibacterial activities. The introduction of the 1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide moiety into the structure was crucial for the observed biological activity, showcasing the compound's relevance in the development of new antimicrobial agents (Patel & Patel, 2010).

Crystal Structure and Drug Design

The crystal structure of derivatives of the compound has been determined, providing valuable information for drug design and development. One study crystallized a derivative as a hydrochloride salt and performed Hirshfeld surface analysis. This research is significant for understanding the molecular interactions and properties of drug candidates, aiding in the design of more effective pharmaceuticals (Ullah & Stoeckli-Evans, 2021).

Antipsychotic Potential

The compound's derivatives have been synthesized and evaluated for potential antipsychotic properties. Heterocyclic analogues of the compound were prepared and assessed for their ability to bind to dopamine and serotonin receptors. Certain derivatives exhibited potent in vivo activities, highlighting the compound's potential as a scaffold for developing new antipsychotic medications (Norman et al., 1996).

Mechanism of Action

properties

IUPAC Name

1-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c22-14-2-4-15(5-3-14)26-20(29)16-6-1-13(11-17(16)24-21(26)30)19(28)25-9-7-12(8-10-25)18(23)27/h1-6,11-12H,7-10H2,(H2,23,27)(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAUVGXCYYZRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide

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